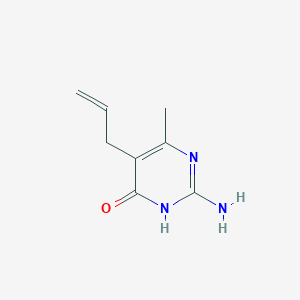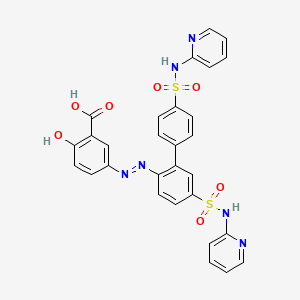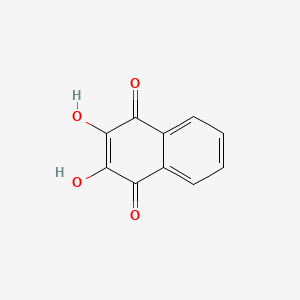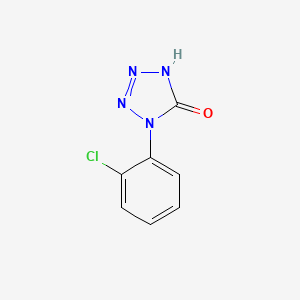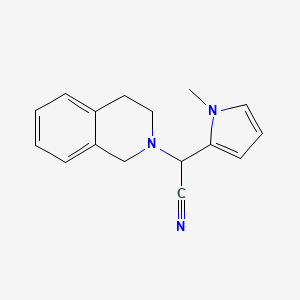
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile
説明
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are identified as "privileged scaffolds" in drug discovery, displaying a wide array of therapeutic activities. Initially known for neurotoxicity, THIQ derivatives have transitioned to being explored for their anticancer, neuroprotective, and antiparkinsonian properties. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been highlighted as an endogenous agent that may prevent Parkinsonism. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of this class. Moreover, THIQ derivatives are being evaluated for their efficacy against infectious diseases such as malaria, tuberculosis, and HIV, as well as for their roles in CNS disorders, cardiovascular diseases, and metabolic disorders (Singh & Shah, 2017).
Isoquinoline Derivatives and Modern Therapeutics
Isoquinoline derivatives, sharing structural similarities with the compound , have been extensively researched for their broad pharmacological importance. These compounds, derived from the natural aromatic amino acid tyrosine, exhibit a wide range of biological activities, including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This extensive biological activity profile underscores the potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMLHCCSMBQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



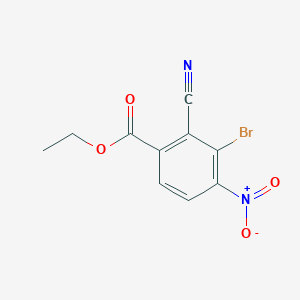

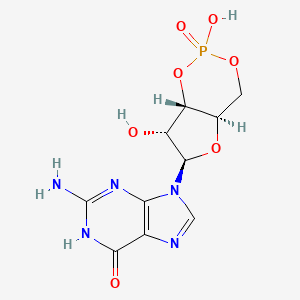
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
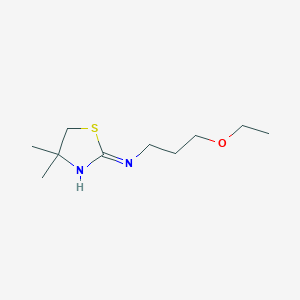
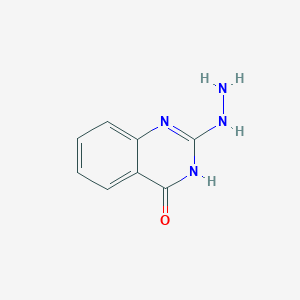
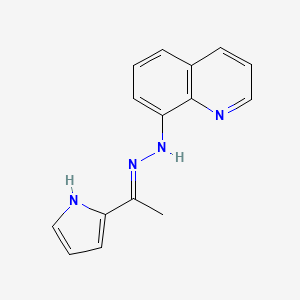
![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
